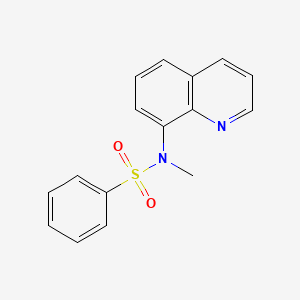

Methyl(phenylsulfonyl)-8-quinolylamine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-methyl-N-quinolin-8-ylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2S/c1-18(21(19,20)14-9-3-2-4-10-14)15-11-5-7-13-8-6-12-17-16(13)15/h2-12H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNGBBOKOZLTUNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC2=C1N=CC=C2)S(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

40.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49726501 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Synthetic Methodologies and Strategic Route Development for N Methyl Phenylsulfonyl 8 Quinolylamine

Precursor Synthesis and Starting Material Considerations

Preparation of Functionalized Phenylsulfonyl Moieties

The phenylsulfonyl group is typically introduced using a phenylsulfonyl chloride derivative. The preparation of these sulfonyl chlorides can be achieved through several established methods. A common laboratory-scale synthesis involves the reaction of sodium benzenesulfonate (B1194179) with phosphorus pentachloride or phosphorus oxychloride upon heating. prepchem.com After the reaction, the mixture is cooled, and the product, benzenesulfonyl chloride, is isolated and purified by vacuum distillation. prepchem.com

More modern and versatile methods have also been developed. Structurally diverse sulfonyl chlorides can be synthesized from S-alkylisothiourea salts, which are themselves prepared from readily available alkyl halides and thiourea. organic-chemistry.org Another powerful technique is the Sandmeyer-type reaction, which converts anilines into their corresponding sulfonyl chlorides using a stable SO₂ surrogate, such as DABSO, in the presence of an acid and a copper catalyst. organic-chemistry.org A patented method describes the preparation of substituted phenylsulfonyl chlorides from substituted anilines via a two-step process involving a diazo-reaction followed by an acyl chloride reaction with a thionyl chloride solution containing a catalyst. google.com

Elucidation of Reaction Pathways for Compound Assembly and Functionalization

The assembly of N-Methyl(phenylsulfonyl)-8-quinolylamine from its precursors involves two key bond-forming events: the formation of the sulfonamide linkage and the methylation of the sulfonamide nitrogen. The sequence of these events is a crucial strategic decision in the synthetic route.

N-Alkylation Strategies for Methylation of the Amine Functionality

The introduction of the methyl group onto the nitrogen atom is a critical functionalization step. While direct methylation of 8-aminoquinoline (B160924) is possible, a more common and controlled strategy involves the N-alkylation of the pre-formed sulfonamide, N-(8-quinolyl)phenylsulfonamide. The proton on the sulfonamide nitrogen is acidic and can be readily removed by a base to form a nucleophilic anion, which then reacts with a methylating agent.

A variety of methods for the N-alkylation of sulfonamides have been developed, offering a range of conditions and catalysts. organic-chemistry.org A simple and effective method involves using an anion exchange resin to support the sulfonamide, which is then reacted with an alkyl halide in an alcoholic medium to afford the mono-N-alkylated product. tandfonline.com This technique avoids many issues associated with classical methods, such as slow reaction times and the formation of dialkylation byproducts. tandfonline.com

Catalytic approaches provide environmentally benign alternatives using alcohols as alkylating agents. ionike.comrsc.org These "borrowing hydrogen" methods utilize transition metal catalysts to facilitate the C-N bond formation, with water as the only byproduct. ionike.com For example, an iron(II) chloride/potassium carbonate system has been shown to effectively catalyze the N-alkylation of sulfonamides with benzylic alcohols, achieving high yields. ionike.com Similarly, a water-soluble iridium complex can catalyze the reaction in water under microwave irradiation. rsc.org

Table 2: Selected N-Alkylation Methods for Sulfonamides

| Catalyst/Reagent | Alkylating Agent | Conditions | Key Features | Reference |

|---|---|---|---|---|

| Anion Exchange Resin | Alkyl Halides | Alcoholic medium | Simple procedure, high yields of mono-alkylated product | tandfonline.com |

| FeCl₂/K₂CO₃ | Benzylic Alcohols | Toluene, reflux | "Borrowing hydrogen" method, high selectivity, water is the only byproduct | ionike.com |

| [Cp*Ir(biimH₂)(H₂O)][OTf]₂ | Alcohols | Water, Cs₂CO₃, microwave | Water-soluble catalyst, good for poorly nucleophilic sulfonamides | rsc.org |

Sulfonamide Bond Formation Reactions

The formation of the sulfonamide bond is the cornerstone of the assembly, linking the quinoline (B57606) and phenylsulfonyl moieties. The most direct and widely used method is the reaction of an amine with a sulfonyl chloride. In this context, 8-aminoquinoline is reacted with phenylsulfonyl chloride, typically in the presence of a base like triethylamine (B128534) or pyridine (B92270) to neutralize the HCl generated during the reaction. mdpi.com

This fundamental reaction has been applied to synthesize a variety of sulfonamides based on the 8-aminoquinoline scaffold. For example, sulfonamides have been successfully obtained from the reaction of 8-aminoquinoline with functionalized sulfonyl chlorides like 4-nitrobenzenesulfonylchloride and 2,4,6-triisopropylbenzenesulfonyl chloride. researchgate.net More advanced protocols have also been developed, such as a copper(I)-mediated sulfonylation of 8-aminoquinoline amides with sulfonyl chlorides, which proceeds in air and demonstrates excellent tolerance for various substrates. nih.gov

Exploration of Advanced Synthetic Techniques and Sustainable Methodologies

The synthesis of the quinoline core has evolved significantly from classical name reactions to more advanced and sustainable methods. mdpi.com Modern strategies prioritize efficiency, atom economy, and environmental compatibility. jocpr.com These include the development of solvent-free reaction conditions, the use of microwave irradiation to accelerate reactions, and multicomponent reactions (MCRs) that allow for the construction of complex molecules in a single step. benthamdirect.comrsc.org

Catalytic Approaches in Quinoline Ring System Synthesis

Catalysis is central to the modern synthesis of quinoline ring systems, offering pathways with high efficiency and selectivity under mild conditions. nih.gov A wide array of catalysts have been developed, ranging from transition metal complexes to solid acids and even biocatalysts. benthamdirect.comresearchgate.net

Transition metals such as palladium, copper, cobalt, gold, and iron are widely employed. benthamdirect.commdpi.com Palladium and copper catalysts are particularly effective in cross-coupling and cyclization reactions, such as the Suzuki-Miyaura and Ullmann-type reactions, which can be adapted to form the quinoline skeleton. numberanalytics.com For instance, palladium-catalyzed Hartwig-Buchwald amination has been successfully used to synthesize 5-(N-substituted-anilino)-8-benzyloxyquinolines, a reaction type directly applicable to the formation of the N-C bond at the 8-position of the quinoline core. researchgate.net

Other notable catalytic strategies include:

C–H Bond Activation: Cobalt and copper catalysts can facilitate the cyclization of substrates like 2-aminoaryl alcohols with ketones or saturated ketones with anthranils to form the quinoline ring. mdpi.com

Oxidative Annulation: Silver-promoted oxidative cascade reactions and gold-catalyzed [4+2] annulation reactions provide efficient routes to quinoline derivatives. mdpi.com

Solid Acid Catalysis: Reusable solid acid catalysts like Nafion NR50 have been used for the Friedländer quinoline synthesis under environmentally friendly microwave conditions. mdpi.com

Miscellaneous Catalysts: Simpler and more cost-effective catalysts, such as Chloramine-T and lanthanum chloride, have also proven to be efficient for synthesizing quinoline derivatives from accessible starting materials. researchgate.net

Table 1: Overview of Selected Catalytic Systems for Quinoline Synthesis

| Catalyst System | Reaction Type | Substrates | Key Features | Reference |

|---|---|---|---|---|

| Palladium(II) Acetate / Ligand | Hartwig-Buchwald Amination | 8-Benzyloxy-5-bromoquinoline, Anilines | Forms C-N bond at quinoline core | researchgate.net |

| Cobalt-catalyst (Ligand-free) | C-H Activation / Cyclization | 2-Aminoaryl alcohols, Ketones | One-pot synthesis under mild conditions | mdpi.com |

| Copper Acetate | C-H Activation / One-pot reaction | Saturated ketones, Anthranils | Access to functionalized quinolines | mdpi.com |

| Nafion NR50 (Solid Acid) | Friedländer Annulation | 2-Aminoaryl ketones, α-Methylene carbonyls | Reusable catalyst, microwave conditions | mdpi.com |

| Gold Catalyst | [4+2] Annulation | Terminal arylynes, Nitrones | Synthesis of quinoline derivatives | mdpi.com |

| Chloramine-T | Condensation/Cyclization | 2-Amino aryl ketones, Ketones | Efficient, reactions in acetonitrile (B52724) reflux | researchgate.net |

Solvent Selection and Reaction Condition Optimization

The choice of solvent and the optimization of reaction conditions such as temperature and pressure are critical for maximizing the yield and purity of quinoline products. researchgate.netacs.org Solvents can do more than just dissolve reactants; they can influence reaction rates, selectivity, and even participate in the reaction. mdpi.com For example, in certain quinoline syntheses, dimethyl sulfoxide (B87167) (DMSO) has been shown to act as both a solvent and a carbon source. mdpi.com The development of solvent-free protocols represents a significant advance in green chemistry, avoiding the use of potentially harmful organic solvents altogether. jocpr.comresearchgate.net

In a systematic study on the synthesis of polysubstituted quinolines, various solvents were screened to determine the optimal medium. acs.org The results, summarized in the table below, demonstrate that dioxane provided the highest yield for the model reaction. acs.org

Table 2: Effect of Solvent on the Yield of a Polysubstituted Quinoline

| Entry | Solvent | Yield (%) |

|---|---|---|

| 1 | Dioxane | 86 |

| 2 | Toluene | 57 |

| 3 | Ethyl Acetate (EA) | 62 |

| 4 | 1,2-Dichloroethane (DCE) | 51 |

| 5 | Acetonitrile (MeCN) | 63 |

| 6 | N,N-Dimethylformamide (DMF) | 77 |

| 7 | Dimethyl Sulfoxide (DMSO) | 45 |

| 8 | Ethanol (EtOH) | 63 |

Data sourced from a study on the annulation of α-diazo sulfonium (B1226848) salts with α-vinylanilines. acs.org

Temperature is another crucial parameter. In the same study, lowering the reaction temperature from 60 °C to 30 °C significantly reduced the yield, while increasing it to 80 °C led to the decomposition of a reactant. acs.org Advanced techniques like using microdroplet reactors allow for high-throughput screening of conditions, including solvent mixtures, to rapidly identify the optimal parameters for a given synthesis. nih.gov

Enantioselective Synthesis and Chiral Resolution Strategies (If Applicable to Compound or Analogs)

While N-Methyl(phenylsulfonyl)-8-quinolylamine itself is not intrinsically chiral at a stereocenter, its 8-substituted quinoline structure makes it a candidate for axial chirality, or atropisomerism. This phenomenon occurs when rotation around a single bond is sufficiently hindered, leading to stable, non-superimposable stereoisomers. Such axial chirality is a known feature in bulky 8-substituted quinoline derivatives. acs.orgresearchgate.net

The synthesis of enantiomerically pure quinoline analogs can be achieved through two main strategies: asymmetric synthesis or the resolution of a racemic mixture.

Kinetic Resolution: This is a powerful technique for separating racemates. An efficient kinetic resolution of axially chiral 8-substituted quinolines has been developed using asymmetric transfer hydrogenation. acs.orgnih.gov In this method, a chiral phosphoric acid (CPA) catalyst selectively hydrogenates one enantiomer of the racemic quinoline faster than the other, allowing for the separation of both the unreacted starting material and the hydrogenated product in high enantiomeric excess. acs.org Selectivity factors (s), which measure the relative rate of reaction of the two enantiomers, have been reported as high as 209. acs.orgnih.gov

Table 3: Kinetic Resolution of Axially Chiral 8-Substituted Quinolines via Asymmetric Transfer Hydrogenation

| Substrate (8-Arylquinoline) | Selectivity Factor (s) |

|---|---|

| 8-(1-Naphthyl)quinoline | 209 |

| 8-(2-Methoxyphenyl)quinoline | 119 |

| 8-(2-Ethoxyphenyl)quinoline | 104 |

| 8-(2-Isopropoxyphenyl)quinoline | 51 |

Data sourced from a study using a chiral phosphoric acid catalyst. acs.org

Dynamic Kinetic Resolution (DKR): For substrates that can racemize under the reaction conditions, DKR can theoretically convert the entire racemic mixture into a single enantiomer of the product. An atroposelective Iridium-catalyzed DKR has been reported for 2-(quinolin-8-yl)benzaldehydes, demonstrating the installation of both central and axial chirality with high selectivity. researchgate.net

Asymmetric Synthesis: Direct enantioselective synthesis provides a more atom-economical route to chiral products. For example, 4-amino-1,2,3,4-tetrahydroquinolines have been synthesized with high enantioselectivity through a sequence involving reductive dearomatization of quinolines followed by a copper(I) hydride-catalyzed asymmetric hydroamination. nih.gov While this example pertains to a different substitution pattern and a saturated ring, the principle of using chiral catalysts to construct stereocenters in quinoline systems is broadly applicable.

Additionally, chiral quinoline-based derivatizing reagents have been synthesized and used to separate the enantiomers of other molecules, such as β-blockers, via chromatographic techniques like RP-HPLC, further highlighting the importance of chirality in the context of quinoline chemistry. researchgate.netasianpubs.org

Advanced Spectroscopic and Comprehensive Structural Elucidation of N Methyl Phenylsulfonyl 8 Quinolylamine and Its Synthetic Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for determining the precise connectivity and spatial arrangement of atoms in an organic molecule. Through a combination of one-dimensional and two-dimensional experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved.

The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. For N-Methyl(phenylsulfonyl)-8-quinolylamine, the spectrum is expected to show distinct signals for the protons on the quinoline (B57606) ring, the phenylsulfonyl group, and the N-methyl group. The aromatic region (typically δ 7.0-9.0 ppm) would contain complex multiplets corresponding to the six protons of the quinoline scaffold and the five protons of the phenyl ring. The N-methyl group would appear as a sharp singlet in the upfield region.

The ¹³C NMR spectrum reveals the number of unique carbon atoms and their electronic environments. The spectrum for this molecule would display 16 distinct carbon signals, as all carbons are chemically non-equivalent. The carbons of the quinoline and phenyl rings would resonate in the aromatic region (δ 110-150 ppm), while the N-methyl carbon would appear significantly upfield. The specific chemical shifts are influenced by the electron-withdrawing nature of the sulfonyl group and the electronic effects of the nitrogen atoms within the quinoline ring system.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for N-Methyl(phenylsulfonyl)-8-quinolylamine Note: This table represents predicted values based on typical chemical shifts for quinoline and phenylsulfonyl moieties. Actual experimental values may vary.

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Quinoline H2 | 8.9-9.1 (dd) | 148-150 |

| Quinoline H3 | 7.4-7.6 (dd) | 121-123 |

| Quinoline H4 | 8.1-8.3 (dd) | 136-138 |

| Quinoline H5 | 7.6-7.8 (d) | 126-128 |

| Quinoline H6 | 7.5-7.7 (t) | 129-131 |

| Quinoline H7 | 7.8-8.0 (d) | 127-129 |

| Phenyl H2'/H6' | 7.8-8.0 (d) | 128-130 |

| Phenyl H3'/H5' | 7.5-7.7 (t) | 129-131 |

| Phenyl H4' | 7.6-7.8 (t) | 133-135 |

| N-CH₃ | 3.4-3.6 (s) | 35-40 |

| Quinoline C8 | - | 140-142 |

| Quinoline C8a | - | 138-140 |

| Quinoline C4a | - | 145-147 |

| Phenyl C1' | - | 139-141 |

While ¹H and ¹³C NMR provide foundational data, 2D NMR experiments are indispensable for assembling the molecular puzzle.

Correlation Spectroscopy (COSY): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, typically between protons on adjacent carbons. For N-Methyl(phenylsulfonyl)-8-quinolylamine, COSY would establish the connectivity of protons within the quinoline ring system (e.g., H2-H3-H4 and H5-H6-H7) and within the phenyl ring.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This allows for the unambiguous assignment of carbon signals based on the already assigned proton signals.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range couplings between protons and carbons (typically over two to four bonds). This is crucial for piecing together the molecular fragments. For example, HMBC would show correlations from the N-methyl protons to the C8 of the quinoline ring, and from the quinoline protons (e.g., H7) to the carbon atoms of the phenylsulfonyl group, confirming the connection point of the entire sulfonylamino moiety.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. A NOESY spectrum could, for instance, show a correlation between the N-methyl protons and the H7 proton on the quinoline ring, providing definitive evidence for the geometry and conformation around the N-C8 bond. The use of such 2D experiments is a standard methodology for the structural characterization of complex quinoline derivatives. researchgate.net

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a key analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry measures the mass-to-charge ratio (m/z) of an ion with very high accuracy. This allows for the determination of the elemental formula of the molecule, as the measured mass can be matched to a unique combination of atoms. For N-Methyl(phenylsulfonyl)-8-quinolylamine (C₁₆H₁₄N₂O₂S), the expected monoisotopic mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimental value, typically within a tolerance of a few parts per million (ppm).

Molecular Formula: C₁₆H₁₄N₂O₂S

Calculated Monoisotopic Mass of [M+H]⁺: 311.0854

Confirmation of this exact mass provides strong evidence for the proposed chemical formula.

In tandem mass spectrometry (MS/MS), the molecular ion ([M+H]⁺) is selected and subjected to collision-induced dissociation, causing it to break apart into smaller fragment ions. The resulting pattern of fragments provides a "fingerprint" that helps to confirm the molecular structure. For N-Methyl(phenylsulfonyl)-8-quinolylamine, the most probable fragmentation pathways would involve the cleavage of the relatively weak sulfonamide bond.

Expected Fragmentation Pathways:

Cleavage of the S-N bond: This is often the most prominent fragmentation pathway for sulfonamides.

Loss of the phenylsulfonyl radical: [M+H - •SO₂Ph]⁺ → C₁₀H₉N₂⁺ (m/z = 157.08)

Formation of the phenylsulfonyl cation: [C₆H₅SO₂]⁺ (m/z = 141.00)

Cleavage of the C-S bond:

Loss of sulfur dioxide: [M+H - SO₂]⁺ → C₁₆H₁₄N₂⁺ (m/z = 247.12)

Fragmentation of the Quinoline Moiety: Subsequent fragmentation of the quinoline-containing ions would lead to smaller characteristic ions, consistent with the known fragmentation patterns of quinoline derivatives. researchgate.net

The analysis of these specific fragments provides conclusive evidence for the presence and connectivity of both the quinoline and phenylsulfonyl components.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment and Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. Each functional group has characteristic vibrations that absorb or scatter light at specific frequencies, allowing for its identification. These two techniques are complementary and together provide a comprehensive vibrational profile of the molecule.

In N-Methyl(phenylsulfonyl)-8-quinolylamine, key functional groups include the sulfonyl group (SO₂), aromatic rings (C-H, C=C), the C-N bond, and the C-S bond.

Sulfonyl (SO₂) Group: This group gives rise to two very strong and characteristic stretching vibrations in the IR spectrum: an asymmetric stretch (νas) typically found between 1300-1350 cm⁻¹ and a symmetric stretch (νs) between 1140-1180 cm⁻¹. The symmetric stretch is often strong in the Raman spectrum.

Aromatic Rings: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹. C=C stretching vibrations within the quinoline and phenyl rings are found in the 1400-1600 cm⁻¹ region.

C-N and C-S Bonds: Stretching vibrations for C-N and C-S bonds are typically found in the fingerprint region (below 1300 cm⁻¹) and can be harder to assign without computational support.

Theoretical calculations using Density Functional Theory (DFT) are often employed to predict and assign the vibrational modes observed in experimental IR and Raman spectra, providing a deeper understanding of the molecule's vibrational properties. rsc.org

Table 2: Characteristic Vibrational Frequencies for N-Methyl(phenylsulfonyl)-8-quinolylamine

| Vibrational Mode | Technique | Expected Frequency Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | IR, Raman | 3000 - 3100 | Medium-Weak |

| Quinoline/Phenyl C=C Stretch | IR, Raman | 1400 - 1600 | Medium-Strong |

| SO₂ Asymmetric Stretch | IR | 1300 - 1350 | Strong |

| SO₂ Symmetric Stretch | IR, Raman | 1140 - 1180 | Strong (IR), Strong (Raman) |

| C-N Stretch | IR | 1200 - 1350 | Medium |

| C-S Stretch | Raman | 600 - 800 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial analytical technique for probing the electronic structure of N-Methyl(phenylsulfonyl)-8-quinolylamine. The spectrum is dominated by electronic transitions within the conjugated π-systems of the quinoline and phenyl rings. The molecule's structure contains two primary chromophores: the 8-quinolylamine moiety and the phenylsulfonyl group.

The electronic spectrum of this compound is characterized by transitions involving the promotion of electrons from lower-energy molecular orbitals to higher-energy ones. mdpi.com The key transitions are typically the π → π* (pi to pi-star) and n → π* (non-bonding to pi-star) transitions. nih.gov

π → π Transitions:* These are high-intensity absorptions arising from the extensive conjugation across the quinoline ring system and the attached phenyl group. The extended π-electron system lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), resulting in absorption at longer wavelengths (bathochromic shift) compared to the individual, unconjugated chromophores. mdpi.com

n → π Transitions:* These transitions involve the excitation of non-bonding electrons (lone pairs) from the nitrogen and oxygen atoms to an antibonding π* orbital. researchgate.net The lone pair on the quinoline nitrogen (N1) and the sulfonamide nitrogen can potentially undergo n → π* transitions. However, the delocalization of the sulfonamide nitrogen's lone pair into the electron-withdrawing sulfonyl group (SO₂) significantly reduces its availability, making these transitions less probable or shifting them to higher energies (hypsochromic shift). Transitions involving the sulfonyl oxygen lone pairs are also possible. researchgate.net

Table 1: Expected Electronic Transitions for N-Methyl(phenylsulfonyl)-8-quinolylamine

| Transition Type | Involved Orbitals | Chromophore | Expected Wavelength Region |

|---|---|---|---|

| π → π* | π (HOMO) → π* (LUMO) | Quinoline Ring, Phenyl Ring | 220-400 nm |

| n → π* | n(N) → π* (LUMO) | Quinoline Ring Nitrogen | ~300-350 nm (often lower intensity) |

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography provides the most definitive information on the three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and torsional angles. springernature.com Although a specific crystal structure for N-Methyl(phenylsulfonyl)-8-quinolylamine has not been reported in the reviewed literature, its solid-state conformation can be predicted based on crystallographic studies of analogous arylsulfonamides and quinoline derivatives. researchgate.netmdpi.comresearchgate.net

The key structural features of interest are the geometry around the sulfonamide nitrogen and the relative orientation of the quinoline and phenyl rings. The conformation is largely determined by the rotation around the C8-N and N-S bonds. Studies on similar arylmethanesulfonamides have shown that the N-S bond is typically shorter than a standard single bond, indicating some degree of double-bond character due to the delocalization of the nitrogen lone pair. researchgate.net

Table 2: Typical Bond Lengths and Angles for the Arylsulfonamide Moiety (based on related structures)

| Parameter | Description | Typical Value |

|---|---|---|

| Bond Length (Å) | N-S | 1.62 - 1.65 Å |

| S=O | 1.42 - 1.45 Å | |

| S-C (phenyl) | 1.75 - 1.78 Å | |

| N-C (quinoline) | 1.42 - 1.46 Å | |

| N-C (methyl) | 1.45 - 1.48 Å | |

| Bond Angle (°) | O-S-O | 118 - 122° |

| O-S-N | 105 - 109° | |

| O-S-C | 106 - 110° |

Note: These values are representative and derived from studies on similar sulfonamide-containing molecules. researchgate.net The exact parameters for the title compound would require experimental determination.

Chemical Reactivity and Fundamental Mechanistic Investigations of N Methyl Phenylsulfonyl 8 Quinolylamine

Reactivity Profiles of the Quinoline (B57606) Heterocyclic Core

The quinoline ring system in N-Methyl(phenylsulfonyl)-8-quinolylamine is an electron-deficient aromatic scaffold, a characteristic that significantly influences its reactivity. The nitrogen atom in the heterocycle deactivates the ring towards electrophilic substitution. However, the 8-amino-derived sulfonamido group acts as a powerful directing group, facilitating functionalization at specific positions of the quinoline core.

Transition metal-catalyzed C-H activation has emerged as a prominent strategy for the regioselective functionalization of the quinoline ring in derivatives of 8-aminoquinoline (B160924). nih.govmdpi.comnih.govrsc.org The nitrogen of the quinoline and the nitrogen of the sulfonamide can act as a bidentate chelating system, directing the metal catalyst to specific C-H bonds. This has enabled a variety of transformations, including arylation, alkenylation, and alkynylation. researchgate.net For instance, in a related system, copper(I) has been shown to catalyze the C5-sulfonylation of 8-aminoquinolines. researchgate.net This suggests that the C5 position of N-Methyl(phenylsulfonyl)-8-quinolylamine is a likely site for electrophilic attack under appropriate catalytic conditions.

The functionalization is not limited to the C5 position. Depending on the reaction conditions and the catalyst employed, functionalization at other positions of the quinoline ring, such as C2, C4, and C7, has been observed in related 8-aminoquinoline derivatives. researchgate.net The regioselectivity of these reactions is a subject of ongoing research, with mechanistic studies pointing towards the involvement of single-electron transfer (SET) pathways in many cases. researchgate.net

Chemical Transformations Involving the Sulfonamide Moiety

The sulfonamide linkage in N-Methyl(phenylsulfonyl)-8-quinolylamine is a robust functional group, but it can participate in a range of chemical transformations. The nitrogen atom of the sulfonamide is nucleophilic and can be further functionalized.

One of the key reactions of the sulfonamide moiety is N-alkylation. While the target molecule already possesses an N-methyl group, related secondary sulfonamides (lacking the methyl group) can be readily alkylated using various alkylating agents in the presence of a base. organic-chemistry.org For N-methylated sulfonamides, further reaction at the nitrogen is less common but has been observed. For example, some sulfonamides can undergo a second methylation to form a bis-methylated product. nih.gov

Another significant transformation is the N-nitrosation of N-methyl aryl sulfonamides using reagents like tert-butyl nitrite. researchgate.net This reaction proceeds efficiently at room temperature and provides a route to N-nitroso sulfonamides.

The sulfonamide bond itself can be cleaved under certain conditions. For example, ceria-catalyzed hydrolytic cleavage of sulfonamides has been reported, leading to the formation of the corresponding amine and sulfonic acid. acs.org This highlights a potential pathway for the degradation or derivatization of N-Methyl(phenylsulfonyl)-8-quinolylamine. Furthermore, radical-mediated processes can be initiated at the sulfonamide, with sulfonamides serving as precursors for nitrogen-centered radicals, which can then participate in C-N coupling reactions. acs.org

Reactivity of the N-Methyl Group in Derivatization Processes

The N-methyl group in N-Methyl(phenylsulfonyl)-8-quinolylamine, while generally considered stable, can be involved in specific derivatization processes. The protons on the methyl group are weakly acidic and can be removed by a strong base to generate a carbanion. This carbanion can then react with various electrophiles, allowing for the functionalization of the methyl group. This type of reactivity is analogous to the deprotonation of methyl-substituted pyridinium (B92312) ions to form ylides. nih.gov

While specific examples for N-Methyl(phenylsulfonyl)-8-quinolylamine are not extensively documented in the reviewed literature, the general principle of deprotonation followed by functionalization is a known strategy for N-methyl sulfonamides. The steric environment around the methyl group, influenced by the bulky phenylsulfonyl and quinolinyl groups, would likely play a significant role in the feasibility and selectivity of such reactions. nih.gov

Detailed Mechanisms of Key Chemical Transformations Involving the Compound

The mechanisms of chemical transformations involving N-Methyl(phenylsulfonyl)-8-quinolylamine are complex and depend on the nature of the reactants and reaction conditions. Based on studies of related compounds, several key mechanistic pathways can be inferred.

Electrophilic Reactions: For C-H functionalization of the quinoline core, particularly when catalyzed by transition metals, a concerted metalation-deprotonation (CMD) mechanism is often proposed. chemrxiv.orgchemrxiv.org In this pathway, the metal center coordinates to the bidentate N,N-directing group (the quinoline and sulfonamide nitrogens), bringing it in close proximity to a C-H bond. The C-H bond is then broken in a concerted step involving the metal and a base. Another plausible mechanism, especially in copper-catalyzed reactions, is a single-electron transfer (SET) process. researchgate.netresearchgate.net This involves the initial transfer of an electron from the quinoline system to the metal catalyst, generating a radical cation intermediate that is then functionalized.

Nucleophilic Reactions: Nucleophilic substitution reactions can occur at the quinoline ring, particularly if a good leaving group is present. The mechanism of nucleophilic aromatic substitution (SNAr) on related heterocyclic systems like pyridinium ions can be intricate, sometimes involving rate-determining deprotonation of an addition intermediate. acs.org For N-alkylation of the sulfonamide nitrogen, the reaction typically proceeds via an SN2 mechanism , where the nucleophilic nitrogen attacks the alkylating agent. mdpi.com

Radical Reactions: Radical-mediated reactions are also relevant. As mentioned, the sulfonamide moiety can act as a precursor to nitrogen-centered radicals. acs.org These radicals can then participate in various coupling reactions. For instance, a photoredox-catalyzed intramolecular alkene aminoarylation cascade has been shown to proceed through the generation of a nitrogen-centered radical from a sulfonamide. nih.gov

Influence of Solvent Environments and Reaction Conditions on Reaction Kinetics and Selectivity

The choice of solvent and reaction conditions can have a profound impact on the kinetics and selectivity of reactions involving N-Methyl(phenylsulfonyl)-8-quinolylamine.

Solvent Polarity: The polarity of the solvent is a critical factor. For reactions proceeding through a polar transition state, such as many SN2 reactions, polar solvents can increase the reaction rate by stabilizing the transition state. mdpi.comwikipedia.org Conversely, for reactions where the reactants are more polar than the transition state, increasing solvent polarity can decrease the reaction rate. chemrxiv.org For instance, in the N-functionalization of some heterocycles, reaction yields have been shown to be highly dependent on the solvent, with dramatic differences observed between solvents like acetonitrile (B52724), 1,2-dichloroethane, and chloroform. mdpi.com

Specific Solvation Effects: Beyond general polarity, specific solvent-solute interactions, such as hydrogen bonding, can play a crucial role. researchgate.net Protic solvents can solvate nucleophiles, potentially reducing their reactivity in SN2 reactions. wikipedia.org The ability of a solvent to act as a hydrogen bond donor or acceptor can influence the stability of reactants, intermediates, and transition states, thereby affecting reaction rates and selectivity.

Reaction Conditions: Temperature, pressure, and the nature of the catalyst and any additives are also key parameters. In transition metal-catalyzed C-H functionalization reactions, the choice of base can be critical, with studies showing that replacing a base like sodium carbonate with sodium tert-butoxide can lead to improved catalytic turnover under milder conditions. chemrxiv.orgnih.gov Kinetic studies on the reaction of sulfonamides with p-dimethylaminobenzaldehyde have shown that the presence of surfactants can significantly alter the predominant factors affecting the reaction rate. researchgate.net

The following table summarizes the general influence of solvent properties on common reaction types relevant to the chemistry of N-Methyl(phenylsulfonyl)-8-quinolylamine.

| Reaction Type | Influence of Increasing Solvent Polarity | Example Solvent Effects |

| SN1 | Rate increases | The solvolysis rate of tert-butyl chloride increases significantly from acetic acid to water. wikipedia.org |

| SN2 | Rate can increase or decrease depending on the charge of reactants and transition state. For reactions with neutral reactants forming a charged transition state, the rate generally increases. mdpi.comwikipedia.org | The rate of reaction between 1-bromobutane (B133212) and azide (B81097) ion increases dramatically when moving from a protic solvent (methanol) to a polar aprotic solvent (DMSO). wikipedia.org |

| C-H Activation | Can influence catalyst stability and activity. | In some Ni-catalyzed C-H arylations, donor solvents like DMSO and DMF can coordinate to the metal center, influencing the catalytic cycle. chemrxiv.orgnih.gov |

| Radical Reactions | Can affect the stability and reactivity of radical intermediates. | Solvent can influence the efficiency of radical generation and subsequent coupling reactions. |

Following a thorough search for scholarly articles and data pertaining to "Methyl(phenylsulfonyl)-8-quinolylamine," it has been determined that there is insufficient specific information available in publicly accessible sources to generate the detailed article as requested in the provided outline.

Consequently, it is not possible to provide a scientifically accurate and detailed analysis for each specified subsection of the outline, such as ground state geometries, thermochemical predictions, conformational landscapes, or the development of molecular descriptors, as this research does not appear to have been published for this specific compound.

To generate the requested article would require fabricating data and research findings, which would compromise the scientific accuracy and integrity of the information provided. Therefore, the request to generate an article based on the provided outline for "this compound" cannot be fulfilled at this time due to the lack of available source material.

Information Not Available

Following a comprehensive search for scholarly articles and data pertaining specifically to the chemical compound N-Methyl(phenylsulfonyl)-8-quinolylamine , it has been determined that public-domain research and computational studies for this exact molecule are not available.

The executed searches for theoretical and computational chemistry studies, including predictive models of molecular reactivity, molecular docking profiles, and computational spectroscopic data, did not yield results for "N-Methyl(phenylsulfonyl)-8-quinolylamine". The available scientific literature focuses on other quinoline derivatives, which, while structurally related, possess different substituents that fundamentally alter their chemical, physical, and biological properties.

Due to the strict requirement to focus solely on "N-Methyl(phenylsulfonyl)-8-quinolylamine" and the absence of specific data for this compound, it is not possible to generate the requested article with scientifically accurate and verifiable information for the specified sections:

Theoretical and Computational Chemistry Studies of N Methyl Phenylsulfonyl 8 Quinolylamine

Computational Prediction of Spectroscopic Parameters and Validation Against Experimental Data

Therefore, the content for the requested article cannot be provided.

Coordination Chemistry and Metal Complexation Properties of N Methyl Phenylsulfonyl 8 Quinolylamine

Assessment of Ligand Properties and Potential Chelation Modes

N-Methyl(phenylsulfonyl)-8-quinolylamine is a multifaceted ligand, possessing several potential donor atoms and stereochemical considerations that dictate its interaction with metal ions.

The structure of N-Methyl(phenylsulfonyl)-8-quinolylamine features three potential coordination sites: the quinolinyl nitrogen (Nquinoline), the sulfonamide nitrogen (Nsulfonamide), and the sulfonyl oxygen atoms (Osulfonyl). The primary chelation is anticipated to occur in a bidentate fashion through the quinolinyl nitrogen and the exocyclic amino nitrogen, a well-established binding mode for 8-aminoquinoline (B160924) derivatives. nih.gov This forms a stable five-membered chelate ring with a metal center.

The sulfonamide group introduces additional complexity. The nitrogen atom of the sulfonamide is generally a weaker donor compared to the amino nitrogen due to the electron-withdrawing nature of the adjacent sulfonyl group. However, upon deprotonation of the N-H group, the resulting amido-anion can become a potent donor. researchgate.net The sulfonyl oxygen atoms are also potential, albeit weak, donor sites. Therefore, depending on the reaction conditions and the nature of the metal ion, N-Methyl(phenylsulfonyl)-8-quinolylamine could act as a bidentate (N,N), tridentate (N,N,O), or bridging ligand. The preference for nitrogen donors is generally high, especially with transition metals that form strong bonds with amines and heterocyclic nitrogens.

For an octahedral complex with a 1:2 metal-to-ligand ratio, several diastereomers can be envisioned due to the chiral nature of the coordinated ligand. The relative orientation of the two ligands around the metal center can lead to cis and trans isomers. Furthermore, the propeller-like arrangement of the quinoline (B57606) rings can result in Δ (delta) and Λ (lambda) enantiomers. The specific isomer formed will be influenced by steric hindrance between the ligands and electronic factors of the metal center.

Synthesis and Comprehensive Characterization of Metal Complexes

The synthesis of metal complexes with N-Methyl(phenylsulfonyl)-8-quinolylamine would typically involve the reaction of the ligand with a metal salt in a suitable solvent. The choice of solvent and the presence of a base are critical. A base may be required to deprotonate the sulfonamide nitrogen, facilitating coordination.

The characterization of these hypothetical complexes would rely on a suite of spectroscopic and analytical techniques:

Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the C=N, N-H, and S=O bonds upon coordination would confirm the involvement of these groups in metal binding. A shift in the N-H stretching frequency or its disappearance upon deprotonation would be indicative of coordination through the sulfonamide nitrogen. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., with Zn(II) or d6 low-spin Co(III)), 1H and 13C NMR would show shifts in the resonances of the quinoline and phenyl protons upon metal binding, providing information about the coordination environment in solution.

UV-Visible Spectroscopy: Electronic transitions in the UV-visible region would provide insight into the geometry of the complex and the nature of the metal-ligand interactions, including ligand-to-metal charge transfer (LMCT) and d-d transitions.

A hypothetical data table for the characterization of a Cu(II) complex is presented below.

| Property | Hypothetical Data for [Cu(C16H14N2O2S)2] |

| Appearance | Dark green crystalline solid |

| Formula Weight | 722.41 g/mol |

| Melting Point | >250 °C |

| IR (cm-1) | ν(C=N): 1580 (shift from 1600 in free ligand)ν(S=O): 1320, 1145 (shift from 1340, 1160 in free ligand) |

| UV-Vis (λmax, nm) | 320 (π-π*), 450 (LMCT), 680 (d-d) |

| Magnetic Moment (μeff) | 1.85 B.M. |

Electronic and Magnetic Properties of Resultant Coordination Compounds

The electronic and magnetic properties of coordination compounds derived from N-Methyl(phenylsulfonyl)-8-quinolylamine are dictated by the choice of the central metal ion and the resulting geometry of the complex.

For instance, a complex with a d9 ion like Cu(II) in an octahedral or square planar geometry would be paramagnetic with one unpaired electron. The magnetic moment would be expected to be around 1.7-2.2 Bohr magnetons (B.M.). In contrast, a complex with a d10 ion like Zn(II) would be diamagnetic.

For metal ions that can exist in different spin states, such as Fe(II) or Co(II), the ligand field strength of N-Methyl(phenylsulfonyl)-8-quinolylamine would determine whether a high-spin or low-spin complex is formed. The bidentate N,N-coordination of the 8-aminoquinoline moiety generally creates a moderately strong ligand field. The electronic properties can be tuned by the metal ion, which in turn influences potential applications in areas like molecular magnetism and electronics.

Reactivity and Catalytic Potential of Metal Complexes in Organic Transformations (as Research Tools)

Metal complexes of 8-aminoquinoline derivatives have been explored as catalysts in various organic transformations, often leveraging the 8-aminoquinoline moiety as a directing group for C-H bond activation. nih.gov While specific catalytic applications for complexes of N-Methyl(phenylsulfonyl)-8-quinolylamine are not documented, their structural features suggest potential as research tools in catalysis.

The presence of a chiral environment around the metal center in these complexes could be exploited in asymmetric catalysis. For example, Lewis acidic metal complexes could catalyze Diels-Alder or Friedel-Crafts reactions. Furthermore, redox-active metal centers like copper or palladium within this ligand framework could potentially catalyze cross-coupling reactions or oxidation reactions. The sulfonamide group could influence the electronic properties of the metal center, thereby modulating its catalytic activity and selectivity.

Computational Investigations into Metal-Ligand Bonding and Stability

Density Functional Theory (DFT) is a powerful tool for investigating the electronic structure, bonding, and stability of metal complexes. nih.govarabjchem.org For the hypothetical complexes of N-Methyl(phenylsulfonyl)-8-quinolylamine, DFT calculations could provide valuable insights:

Optimized Geometries: Calculation of the lowest energy structures of different potential isomers to predict the most stable conformation.

Bonding Analysis: Techniques like Natural Bond Orbital (NBO) analysis can be used to quantify the nature and strength of the metal-ligand bonds.

Electronic Structure: Calculation of the energies and compositions of the molecular orbitals (HOMO, LUMO) to understand electronic transitions and reactivity. arabjchem.org

Spectroscopic Properties: Prediction of IR and UV-Vis spectra to aid in the interpretation of experimental data.

A hypothetical table of DFT-calculated parameters for a Zn(II) complex is shown below.

| Parameter | Hypothetical Calculated Value for [Zn(C16H14N2O2S)2] |

| Coordination Geometry | Distorted Octahedral |

| Zn-Nquinoline Bond Length | 2.15 Å |

| Zn-Nsulfonamide Bond Length | 2.25 Å |

| HOMO-LUMO Gap | 3.5 eV |

| Mulliken Charge on Zn | +1.2 |

These computational studies would be invaluable in rationalizing the experimental observations and in designing new complexes with tailored properties.

Molecular Interaction Studies and Biochemical Mechanism Elucidation

Cell-Based Assays for Interrogation of Molecular Pathways (Focus on Pathway Perturbation, Not Overall Cellular Outcome)No cell-based assay data has been found that investigates the perturbation of specific molecular pathways by this compound.

Analysis of Intracellular Distribution and Molecular Fate

Intracellular Distribution

The intracellular distribution of a compound is critical to understanding its mechanism of action and potential interactions with cellular components. For Methyl(phenylsulfonyl)-8-quinolylamine, its physicochemical properties suggest a capacity for passive diffusion across cellular membranes. The quinoline (B57606) ring system, a key structural feature, is known to influence the cellular uptake and accumulation of various therapeutic agents. nih.govnih.gov Quinoline-containing compounds, particularly those with a basic nitrogen atom, can accumulate in acidic intracellular compartments such as lysosomes or the food vacuole of parasites. nih.gov The lipophilicity imparted by the phenylsulfonyl group and the quinoline moiety likely facilitates its passage through the lipid bilayer of the cell membrane. nih.govnih.gov

Studies on structurally related quinoline derivatives have shown that they can achieve significant intracellular concentrations, which is a prerequisite for interacting with intracellular targets. nih.gov The uptake of sulfonamides, another structural component of the molecule, can be influenced by the pH gradient between the extracellular environment and the cytoplasm. nih.gov Therefore, the distribution of this compound within a cell is likely not uniform and may be concentrated in specific organelles, a factor dependent on both the cell type and its metabolic state.

Molecular Fate and Metabolic Pathways

The molecular fate of this compound within the cell is determined by a series of metabolic reactions, primarily categorized into Phase I and Phase II biotransformations. While direct metabolic studies on this specific compound are not available, its molecular fate can be predicted based on the extensive research conducted on its constituent chemical moieties: the 8-aminoquinoline (B160924) core, the benzenesulfonamide (B165840) group, and the N-methyl substituent. These reactions are predominantly catalyzed by the cytochrome P450 (CYP) superfamily of enzymes located in the endoplasmic reticulum. mdpi.comrsc.org

Phase I Metabolism:

Phase I reactions introduce or expose functional groups, typically increasing the hydrophilicity of the compound and preparing it for Phase II conjugation. For this compound, several key Phase I pathways are anticipated.

Quinoline Ring Hydroxylation: The 8-aminoquinoline scaffold is susceptible to aromatic hydroxylation. Studies on analogous compounds, such as the antimalarial drug primaquine, have consistently shown that metabolism often involves hydroxylation of the quinoline ring, particularly at the 5-position, to form phenolic metabolites. nih.govasm.org This reaction is often mediated by specific CYP isoforms, with CYP2D6 being a key enzyme in the ring oxidation of many 8-aminoquinolines. doi.org The resulting hydroxylated metabolites can be reactive and may undergo further oxidation to form quinoneimine intermediates. nih.gov

N-Demethylation: The presence of a methyl group on the sulfonamide nitrogen presents a prime site for oxidative metabolism. N-demethylation is a common metabolic pathway for many xenobiotics and is readily catalyzed by CYP enzymes, most notably CYP3A4 and CYP2C9. researchgate.netresearchgate.net This reaction involves the oxidation of the methyl group to a carbinolamide intermediate, which is typically unstable and subsequently breaks down to yield the N-desmethyl sulfonamide and formaldehyde. nih.gov The N-methylation in related N-sulfonylhydrazones has been shown to enhance recognition by CYP enzymes. acs.org

Sulfonamide Bond Cleavage: The sulfonamide linkage itself can be a target for metabolic cleavage. Biodegradation studies of various sulfonamide antibiotics have demonstrated that cleavage of the sulfur-nitrogen (S-N) and sulfur-carbon (S-C) bonds is a viable degradation pathway. nih.gov This would lead to the separation of the quinoline and phenylsulfonyl moieties, resulting in a significant breakdown of the parent molecule.

Phase II Metabolism:

Following Phase I hydroxylation, the resulting phenolic metabolites can undergo Phase II conjugation reactions. These reactions involve the addition of endogenous polar molecules, such as glucuronic acid or sulfate, to the newly exposed hydroxyl group. This process, catalyzed by enzymes like UDP-glucuronosyltransferases (UGTs) or sulfotransferases (SULTs), further increases the water solubility of the metabolites, facilitating their elimination from the cell and the body. Theoretical analyses of some benzenesulfonamides suggest that if they are not metabolized via P450 pathways, they may be directly metabolized through Phase II conjugation. cerradopub.com.br

The interplay of these metabolic pathways dictates the intracellular half-life and ultimate fate of this compound. The following tables summarize the predicted metabolic transformations.

Table 1: Potential Phase I Metabolic Reactions of this compound

| Reaction Type | Potential Metabolite | Key Enzymes (Predicted) |

|---|---|---|

| Aromatic Hydroxylation | 5-Hydroxy-Methyl(phenylsulfonyl)-8-quinolylamine | CYP2D6, other CYPs |

| N-Demethylation | Phenylsulfonyl-8-quinolylamine | CYP3A4, CYP2C9 |

Table 2: Summary of Structural Features Influencing the Molecular Fate of this compound

| Structural Feature | Influence on Metabolism |

|---|---|

| Quinoline Ring | Site for aromatic hydroxylation, a common metabolic pathway for 8-aminoquinolines. nih.govdoi.org |

| Sulfonamide Group | Potential site for hydrolytic cleavage of the S-N bond. nih.gov |

Derivatization and Analog Design for Probing Molecular Mechanisms

Rational Design Principles for N-Methyl(phenylsulfonyl)-8-quinolylamine Analogs

The rational design of analogs of N-Methyl(phenylsulfonyl)-8-quinolylamine is a cornerstone for optimizing its biological activity and understanding its structure-activity relationships (SAR). This process involves a deep understanding of the molecule's pharmacophore and the application of medicinal chemistry principles to guide the synthesis of new derivatives with enhanced or specific properties. The design process often focuses on three key structural components: the quinoline (B57606) heterocyclic system, the phenylsulfonyl moiety, and the N-methyl group.

Substitution at Various Positions: Introducing a variety of substituents at different positions on the quinoline ring can explore new chemical space and interactions. For instance, the introduction of electron-donating or electron-withdrawing groups can alter the electron density of the ring system, potentially affecting binding affinity. researchgate.net The modification of a methyl group at the C2 or C8 position of quinoline is a common strategy. researchgate.net

Exploration of the C2 Position: The C2 position of the quinoline ring offers a valuable "chemical handle" for functionalization. mdpi.com Oxidative approaches can be employed to introduce new groups at this position, leading to novel analogs with potentially different biological profiles. mdpi.com

| Modification Strategy | Rationale | Potential Impact |

| Positional Substitution | To probe steric and electronic requirements for target binding. | Altered binding affinity and selectivity. |

| Bioisosteric Replacement | To determine the essentiality of the quinoline scaffold. | Identification of alternative core structures with similar or improved activity. |

| C2-Functionalization | To introduce diversity and explore new interaction points. mdpi.com | Generation of analogs with novel pharmacological properties. mdpi.com |

The phenylsulfonyl group plays a critical role in the molecule's interaction with its biological target, likely through a combination of hydrophobic and electronic interactions. Modifications to this moiety are therefore a key aspect of analog design.

Substitution on the Phenyl Ring: Introducing substituents on the phenyl ring can modulate the electronic properties of the sulfonyl group and create additional points of interaction. A range of substituents, from simple alkyl and halo groups to more complex functionalities, can be explored to map the binding pocket.

Replacement of the Phenyl Ring: The phenyl group can be replaced with other aromatic or heteroaromatic rings to investigate the impact of different electronic and steric profiles on activity. This can lead to the discovery of analogs with improved potency or selectivity.

Alteration of the Sulfonyl Linker: While the sulfonyl group itself is a key feature, its replacement with other linkers such as sulfonamides or amides can provide insights into the geometric and electronic requirements of this part of the molecule. researchgate.net

| Modification Strategy | Rationale | Potential Impact |

| Phenyl Ring Substitution | To fine-tune electronic properties and explore additional binding interactions. | Enhanced potency and target specificity. |

| Aromatic Ring Replacement | To assess the importance of the phenyl group and explore alternative scaffolds. | Discovery of novel chemotypes with improved drug-like properties. |

| Linker Modification | To probe the geometric and electronic requirements of the linker. researchgate.net | Understanding of the optimal linker for biological activity. |

The N-methyl group, while seemingly simple, can have a significant impact on the molecule's properties, including its conformation and interaction with the target.

Alkyl Chain Homologation: Replacing the methyl group with larger alkyl groups (ethyl, propyl, etc.) can probe for the presence of nearby hydrophobic pockets in the binding site.

Introduction of Functional Groups: The methyl group can be replaced with functionalized alkyl chains containing groups such as hydroxyl, amino, or carboxyl moieties. This can introduce new hydrogen bonding or ionic interactions, potentially increasing binding affinity and specificity.

Bioisosteric Replacement: The methyl group can be replaced with bioisosteres such as a cyclopropyl (B3062369) group to explore conformational constraints.

| Modification Strategy | Rationale | Potential Impact |

| Alkyl Chain Elongation | To explore hydrophobic interactions in the binding pocket. | Increased potency if a hydrophobic pocket is present. |

| Introduction of Functional Groups | To create new points of interaction with the target. | Enhanced binding affinity and selectivity. |

| Bioisosteric Replacement | To investigate the influence of conformation on activity. | Improved metabolic stability and pharmacological profile. |

Synthetic Strategies for Labeled Analogs (e.g., Isotopic Labeling for Mechanistic Tracing, Fluorescent Probes)

The synthesis of labeled analogs of N-Methyl(phenylsulfonyl)-8-quinolylamine is crucial for a deeper understanding of its mechanism of action, biodistribution, and target engagement. These labeled compounds serve as powerful tools in various biochemical and imaging studies.

Isotopic Labeling: The incorporation of stable or radioactive isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), into the molecule allows for its tracing in biological systems using techniques like mass spectrometry and nuclear magnetic resonance (NMR). This can provide valuable information on metabolic pathways and target occupancy.

Fluorescent Probes: Attaching a fluorescent dye to the molecule creates a fluorescent probe that can be used to visualize its localization and interaction with cellular components. mdpi.com The 8-aminoquinoline (B160924) scaffold itself can serve as a basis for fluorescent probes, particularly for metal ions like Zn²⁺. mdpi.com The design of such probes often involves linking the quinoline moiety to a fluorophore in a way that the fluorescence properties change upon binding to the target. mdpi.com Bispyrene-modified probes have also been shown to be effective for the detection of RNA, with significant increases in excimer fluorescence upon binding. nih.gov

Application of Computational Tools in Analog Design and Prioritization

Computational chemistry and molecular modeling play an increasingly important role in the rational design and prioritization of N-Methyl(phenylsulfonyl)-8-quinolylamine analogs. mdpi.com These tools can provide valuable insights into the potential interactions of designed compounds with their biological targets, helping to guide synthetic efforts towards the most promising candidates.

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein, providing information about key binding interactions and informing the design of analogs with improved affinity.

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of a series of compounds with their biological activity, allowing for the prediction of the activity of new, unsynthesized analogs. mdpi.com

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic view of the ligand-target complex, offering insights into the stability of the binding mode and the role of conformational changes.

By integrating these computational approaches with experimental synthesis and testing, the process of analog design can be made more efficient and effective, accelerating the discovery of new probes and potential therapeutic agents. mdpi.comnih.gov

Future Research Trajectories and Emerging Avenues for N Methyl Phenylsulfonyl 8 Quinolylamine Studies

Development of Advanced Synthetic Methodologies for More Complex Derivatives

The future synthesis of N-Methyl(phenylsulfonyl)-8-quinolylamine derivatives will likely move beyond classical methods to embrace more sophisticated and efficient strategies, enabling the creation of structurally complex and diverse chemical libraries. Research in this area will be critical for establishing robust structure-activity relationships (SAR).

Modern synthetic approaches such as C–H bond activation, oxidative annulation, and multicomponent reactions are transforming the synthesis of heterocyclic compounds like quinoline (B57606). nih.govmdpi.com Strategies involving transition-metal catalysis, for instance, using rhodium, ruthenium, or cobalt, allow for highly regioselective functionalization of the quinoline skeleton under mild conditions. mdpi.com The application of these methods could allow for precise modifications to the quinoline core of N-Methyl(phenylsulfonyl)-8-quinolylamine, introducing a variety of substituents to probe interactions with biological targets.

Furthermore, photoredox catalysis and mechanochemical synthesis are emerging as environmentally benign and powerful tools. mdpi.comresearchgate.net Mechanochemistry, which involves solvent-free or low-solvent reactions, can lead to improved yields, reduced reaction times, and access to compounds not easily formed in solution. researchgate.net These techniques could be employed to build upon the core structure or to synthesize novel precursors for N-Methyl(phenylsulfonyl)-8-quinolylamine analogs.

The development of one-pot procedures, which combine multiple reaction steps without isolating intermediates, offers an efficient pathway to complex molecules. researchgate.net For instance, a one-pot Williamson ether synthesis followed by hydrolysis has been successfully used for other quinoline systems and could be adapted for creating libraries of derivatives. researchgate.net

Table 1: Potential Advanced Synthetic Strategies for Derivative Synthesis

| Synthetic Strategy | Description | Potential Application for N-Methyl(phenylsulfonyl)-8-quinolylamine | Reference |

|---|---|---|---|

| C–H Bond Activation | Direct functionalization of carbon-hydrogen bonds, often catalyzed by transition metals like Rhodium (Rh), Ruthenium (Ru), or Cobalt (Co). | Introduction of diverse functional groups (e.g., alkyl, aryl, carboxyl) at specific positions on the quinoline ring to modulate activity. | mdpi.com |

| Oxidative Annulation | Formation of the quinoline ring through cyclization involving an oxidant. Can be achieved via metal-catalyzed or photo-induced methods. | Synthesis of novel quinoline cores with varied substitution patterns prior to the addition of the phenylsulfonylamino moiety. | mdpi.com |

| Mechanochemical Synthesis | Solvent-free or low-solvent synthesis using mechanical force (e.g., ball milling) to drive reactions. | An environmentally friendly method for synthesizing the core structure or its derivatives, potentially improving yields and purity. | researchgate.net |

| Multi-Component Reactions | Reactions where three or more reactants combine in a single step to form a product that incorporates portions of all reactants. | Rapid assembly of complex derivatives from simple building blocks, allowing for high-throughput library generation. | nih.gov |

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Mechanistic Elucidation

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and optimization of compounds like N-Methyl(phenylsulfonyl)-8-quinolylamine. nih.gov These computational tools can process vast datasets to predict molecular properties, identify potential biological targets, and guide synthetic efforts, significantly accelerating the research and development timeline. nih.gov

Deep Neural Networks (DNNs) and other ML algorithms can be trained on existing chemical libraries to create generative models capable of designing novel derivatives with desired physicochemical and biological attributes. mdpi.com For N-Methyl(phenylsulfonyl)-8-quinolylamine, a generative DNN could propose new analogs predicted to have improved potency, selectivity, or metabolic stability. mdpi.com

Table 2: Applications of AI and Machine Learning in N-Methyl(phenylsulfonyl)-8-quinolylamine Research

| AI/ML Application | Function | Potential Impact on Research | Reference |

|---|---|---|---|

| Generative Models (DNNs, RNNs) | Design novel chemical structures based on learned patterns from existing data. | Creation of virtual libraries of N-Methyl(phenylsulfonyl)-8-quinolylamine derivatives with optimized, predicted properties. | mdpi.com |

| QSAR Modeling | Correlate a compound's chemical structure with its biological activity to predict the activity of new compounds. | Guide the rational design of more potent and selective analogs by identifying key structural features for activity. | mdpi.com |

| Proteome-Wide Target Prediction | Screen a compound against thousands of protein structures computationally to identify potential binding partners. | Identification of novel biological targets and mechanisms of action; prediction of off-target effects. | nih.gov |

| Synthesis Prediction | Propose efficient synthetic routes for target molecules. | Streamline the chemical synthesis of complex derivatives by identifying optimal reaction pathways and conditions. | nih.gov |

Unraveling Novel Molecular Mechanisms and Identifying Unexplored Biological Targets

A primary future objective is to elucidate the specific molecular mechanisms through which N-Methyl(phenylsulfonyl)-8-quinolylamine exerts its biological effects and to identify its protein targets. The 8-aminoquinoline (B160924) scaffold is a privileged structure in medicinal chemistry, known to interact with a wide array of biological systems. nih.gov Derivatives of the related 8-hydroxyquinoline (B1678124) are known for activities such as anticancer, antiviral, and antifungal effects, often linked to their ability to chelate metal ions. nih.gov

One promising avenue of investigation is the potential for N-Methyl(phenylsulfonyl)-8-quinolylamine to function as a metal-binding agent. The nitrogen atom of the quinoline ring and the adjacent sulfonamide group could form a chelating site for biologically relevant metal ions, such as zinc (Zn²⁺). researchgate.net This mode of action is plausible, as other quinoline-based compounds have been designed as fluorescent probes for intracellular zinc. researchgate.net Disrupting the homeostasis of metal ions is a known mechanism for inducing therapeutic effects in cancer and neurodegenerative diseases.

Table 3: Potential Biological Target Classes for Investigation

| Target Class | Rationale | Example | Reference |

|---|---|---|---|

| Metalloenzymes | The 8-substituted quinoline core is a known metal chelator. | Matrix Metalloproteinases (MMPs), Histone Deacetylases (HDACs) | nih.gov |

| Protein Kinases | Many kinase inhibitors feature heterocyclic scaffolds similar to quinoline. | Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR) | nih.gov |

| DNA/RNA Processing Enzymes | Quinoline derivatives can intercalate into DNA or inhibit enzymes like topoisomerases. | Topoisomerase I/II | nih.gov |

| Viral Proteins | 8-Hydroxyquinoline derivatives have shown activity against viruses like dengue. | Viral proteases or polymerases | nih.gov |

Strategic Development of N-Methyl(phenylsulfonyl)-8-quinolylamine as a Versatile Chemical Biology Probe

Beyond its potential therapeutic applications, N-Methyl(phenylsulfonyl)-8-quinolylamine could be strategically developed into a chemical probe to investigate biological systems. A chemical probe is a small molecule used to study the function of a specific protein or pathway in cells and organisms. chemicalprobes.org To serve as a high-quality probe, a compound must exhibit high potency and selectivity for its target.

Future work could focus on modifying the N-Methyl(phenylsulfonyl)-8-quinolylamine scaffold to create such a tool. This might involve:

Introducing a "handle": A functional group, such as an alkyne or azide (B81097), could be appended to a non-critical position on the molecule. This handle would allow for "click chemistry" conjugation to reporter tags (e.g., fluorophores, biotin) for use in pull-down assays or cellular imaging to visualize the target protein.

Developing a photo-affinity label: Incorporation of a photo-reactive group (e.g., a diazirine) would enable photo-affinity labeling, a powerful technique to covalently link the probe to its target protein upon UV irradiation, facilitating unambiguous target identification.

Creating a fluorescent probe: If the quinoline core exhibits favorable photophysical properties, it could be optimized to function as a fluorescent sensor, similar to how other quinoline derivatives have been developed as probes for metal ions like Zn²⁺. researchgate.net

The development of a well-characterized chemical probe based on this scaffold, along with a structurally similar but biologically inactive negative control, would provide an invaluable resource for the broader scientific community to explore novel biology. chemicalprobes.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.